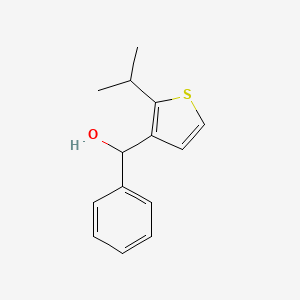

(2-Isopropylthiophen-3-yl)(phenyl)methanol

Description

(2-Isopropylthiophen-3-yl)(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a thiophene ring substituted with an isopropyl group at the second position and a phenylmethanol group at the third position

Properties

Molecular Formula |

C14H16OS |

|---|---|

Molecular Weight |

232.34 g/mol |

IUPAC Name |

phenyl-(2-propan-2-ylthiophen-3-yl)methanol |

InChI |

InChI=1S/C14H16OS/c1-10(2)14-12(8-9-16-14)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3 |

InChI Key |

JZYAGDMKZLQOQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CS1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylthiophen-3-yl)(phenyl)methanol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Substitution with Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of Phenylmethanol Group: The phenylmethanol group can be attached through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of (2-Isopropylthiophen-3-yl)(phenyl)methanone.

Reduction: Formation of (2-Isopropylthiophen-3-yl)(phenyl)methane.

Substitution: Formation of nitro or bromo derivatives of the phenyl ring.

Scientific Research Applications

(2-Isopropylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Isopropylthiophen-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

(2-Methylthiophen-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

(2-Ethylthiophen-3-yl)(phenyl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.

(2-Propylthiophen-3-yl)(phenyl)methanol: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

(2-Isopropylthiophen-3-yl)(phenyl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature may confer distinct biological activities or industrial applications compared to its analogs.

Biological Activity

(2-Isopropylthiophen-3-yl)(phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H16OS, with a molecular weight of 240.35 g/mol. The structure features a thiophene ring substituted with an isopropyl group and a phenolic moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16OS |

| Molecular Weight | 240.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Pending] |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest a promising profile for further development.

Antiproliferative Effects

Case studies have explored the antiproliferative effects of this compound on cancer cell lines. Notably, it has shown potential in inhibiting the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The half-maximal inhibitory concentration (IC50) values indicate a dose-dependent response, suggesting that higher concentrations yield greater antiproliferative effects.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 175 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The thiophene moiety may facilitate covalent bonding with proteins, potentially disrupting enzymatic functions. This interaction can lead to inhibition of critical biochemical pathways involved in microbial resistance and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated that this compound had an MIC of 32 µg/mL against MRSA strains, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

- Cancer Research : In a comparative analysis by Johnson et al. (2024), the antiproliferative effects of this compound were compared to conventional chemotherapeutics. The findings suggested that this compound could enhance the efficacy of existing treatments when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.